CYM 50769

Description

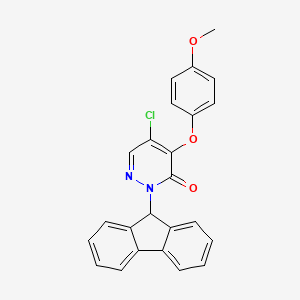

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClN2O3/c1-29-15-10-12-16(13-11-15)30-23-21(25)14-26-27(24(23)28)22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-14,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVSQUYCVUHYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3C4=CC=CC=C4C5=CC=CC=C35)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421365-63-0 | |

| Record name | 1421365-63-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CYM 50769: A Technical Guide to a Selective NPBWR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM 50769 is a potent and selective, non-peptide small molecule antagonist of the Neuropeptide B/W Receptor 1 (NPBWR1), also known as GPR7. NPBWR1 and its endogenous ligands, neuropeptide B (NPB) and neuropeptide W (NPW), are implicated in a variety of physiological processes, including stress, fear, pain, and energy homeostasis. As a selective antagonist, CYM 50769 serves as a critical pharmacological tool for elucidating the physiological roles of NPBWR1 and holds therapeutic potential for a range of neurological and metabolic disorders. Recent studies have highlighted its rapid antidepressant-like effects in preclinical models, further underscoring its importance in neuroscience research. This technical guide provides a comprehensive overview of the pharmacological data and experimental methodologies associated with CYM 50769.

Pharmacological Profile of CYM 50769

CYM 50769 is characterized by its submicromolar potency in inhibiting NPBWR1 activity and a high degree of selectivity against other receptors.

Binding Affinity and Functional Potency

The inhibitory activity of CYM 50769 at the human NPBWR1 has been determined through functional assays that measure the downstream consequences of receptor activation.

| Parameter | Value | Receptor | Assay Type | Reference |

| IC50 | 0.12 µM (120 nM) | Human NPBWR1 | Functional Antagonism | --INVALID-LINK-- |

| IC50 Range | 124–244 nM | Human NPBWR1 | Calcium Mobilization Assay | --INVALID-LINK-- |

Note: The IC50 value represents the concentration of CYM 50769 required to inhibit 50% of the maximal response induced by an NPBWR1 agonist.

Selectivity Profile

CYM 50769 has been profiled against a panel of off-targets to assess its selectivity. A screen against 35 potential targets revealed minimal activity, highlighting its specificity for NPBWR1.

| Off-Target | Ligand Concentration | % Inhibition | Assay Type | Reference |

| Cytochrome P450 1A2 | 30 µM | Modest | Radioligand Binding/Enzymatic Assay | --INVALID-LINK-- |

| Cytochrome P450 2C19 | 30 µM | Modest | Radioligand Binding/Enzymatic Assay | --INVALID-LINK-- |

| Serotonin Receptor 5-HT2B | 30 µM | Modest | Radioligand Binding Assay | --INVALID-LINK-- |

Note: "Modest" inhibition at a high concentration of 30 µM suggests that the IC50 values for these off-targets are likely in the double-digit micromolar range, indicating a significant selectivity window for NPBWR1.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key assays used to characterize CYM 50769.

Functional Antagonism Assay: Calcium Mobilization

The inhibitory activity of CYM 50769 on NPBWR1 was determined using a cell-based calcium mobilization assay. This assay leverages the fact that NPBWR1, naturally a Gi-coupled receptor, can be engineered to couple to a chimeric G-protein (Gqi3), which upon receptor activation, initiates a signaling cascade leading to the release of intracellular calcium.

Cell Line: Human Embryonic Kidney (HEK293T) cells stably co-transfected with the human NPBWR1 receptor and the chimeric Gqi3 protein.

Principle:

-

NPBWR1 is activated by its agonist, neuropeptide W (NPW).

-

The activated receptor stimulates the Gqi3 protein.

-

Gqi3 activation leads to the release of calcium from intracellular stores.

-

This calcium release is measured using a fluorescent calcium indicator dye.

-

CYM 50769, as an antagonist, will inhibit the NPW-induced calcium release in a dose-dependent manner.

Protocol Overview:

-

Cell Plating: Seed the hNPBWR1/Gqi3 HEK293T cells in a 384-well plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubate to allow for dye uptake and de-esterification.

-

Compound Addition: Add varying concentrations of CYM 50769 to the wells.

-

Agonist Stimulation: Add a fixed concentration of the NPBWR1 agonist (NPW) to all wells to stimulate the receptor.

-

Signal Detection: Measure the fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader.

-

Data Analysis: Plot the NPW-induced fluorescence signal against the concentration of CYM 50769 to determine the IC50 value.

Radioligand Binding Assay (General Protocol)

While a specific protocol for CYM 50769 is not detailed in the primary literature, a competitive radioligand binding assay would be the standard method to determine its binding affinity (Ki).

Principle: This assay measures the ability of an unlabeled compound (CYM 50769) to compete with a radiolabeled ligand for binding to the NPBWR1 receptor.

Materials:

-

Receptor Source: Membranes prepared from cells expressing NPBWR1.

-

Radioligand: A high-affinity radiolabeled ligand for NPBWR1, such as [125I]-NPW.

-

Unlabeled Competitor: CYM 50769.

Protocol Overview:

-

Incubation: Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of CYM 50769.

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Detection: Quantify the amount of radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of CYM 50769. The IC50 value is determined from this curve and can be converted to a Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows provide a clear understanding of the mechanisms of action and the methods used for characterization.

NPBWR1 Signaling and Inhibition by CYM 50769

Caption: NPBWR1 signaling pathway and its inhibition by CYM 50769.

Calcium Mobilization Assay Workflow

Caption: Workflow for the calcium mobilization functional assay.

Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

CYM 50769 is a valuable research tool for investigating the NPBWR1 signaling pathway. Its submicromolar potency and high selectivity make it suitable for in vitro and in vivo studies aimed at understanding the role of NPBWR1 in health and disease. The provided data and experimental outlines serve as a foundation for researchers to design and interpret experiments using this selective antagonist. Further characterization, including the determination of its binding kinetics and a broader off-target screening profile, will continue to refine our understanding of this important molecule.

The Role of GPR7 (NPBWR1) in Neurological Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 7 (GPR7), also known as neuropeptide B/W receptor 1 (NPBWR1), is a critical player in a variety of neurological pathways. Initially identified as an orphan receptor, its endogenous ligands, neuropeptide B (NPB) and neuropeptide W (NPW), have since been discovered, unveiling its significant roles in regulating energy homeostasis, stress responses, pain perception, and social behavior. This technical guide provides a comprehensive overview of the current understanding of NPBWR1, focusing on its signaling mechanisms, distribution in the nervous system, and functional implications in key neurological processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this receptor.

Introduction

GPR7, or NPBWR1, is a class A G protein-coupled receptor (GPCR) that shares structural homology with opioid and somatostatin receptors.[1][2] It is highly conserved across species, indicating its fundamental physiological importance.[2] The discovery of its endogenous ligands, NPB and NPW, has been instrumental in elucidating its function.[2][3] NPBWR1 is expressed in discrete regions of the central nervous system, particularly in the hypothalamus and the extended amygdala, which are key areas for regulating metabolism, stress, and emotional behaviors.[2][3][4] This guide will delve into the molecular and functional characteristics of NPBWR1, providing a detailed resource for researchers in the field.

Ligand Binding and Receptor Activation

NPBWR1 is activated by two endogenous neuropeptides, NPB and NPW. The binding affinities of these ligands to the receptor have been characterized using various in vitro assays.

Table 1: Ligand Binding Affinities for NPBWR1

| Ligand | Receptor | Assay Type | EC50 (nM) | Reference |

| Neuropeptide B (NPB) | Human NPBWR1 | Calcium Mobilization | 13 | [5] |

| Neuropeptide B (NPB) | Human NPBWR1 | cAMP Assay | 3.5 | [5] |

| Neuropeptide W23 (NPW23) | Human NPBWR1 | Calcium Mobilization | 8 | [5] |

| DesaminoTrp-NPB analog (compound 30) | Human NPBWR1 | Calcium Mobilization | 8 | [5] |

| DesaminoTrp-NPB analog (compound 30) | Human NPBWR1 | cAMP Assay | 2.7 | [5] |

NPBWR1 Signaling Pathways

NPBWR1 primarily couples to the Gi/o family of G proteins.[2][3] Activation of the receptor by its ligands leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This canonical pathway is a key mechanism through which NPBWR1 exerts its effects on neuronal activity.

Further downstream effects can include the modulation of ion channels and other signaling cascades, although these are less well-characterized.

Distribution of NPBWR1 in the Brain

The specific localization of NPBWR1 in the brain provides crucial insights into its physiological functions. In situ hybridization and immunohistochemistry studies have mapped its expression to several key neurological circuits.

Table 2: Expression of NPBWR1 mRNA in Rodent Brain Regions

| Brain Region | Expression Level | Reference |

| Central Nucleus of the Amygdala (CeA) | Highest | [2][3] |

| Bed Nucleus of the Stria Terminalis (BNST) | Highest | [2][3] |

| Suprachiasmatic Nucleus (SCN) | High | [2][3] |

| Ventral Tuberomammillary Nucleus | High | [3] |

| Hippocampus (CA1-CA3) | Moderate | [3] |

| Dorsomedial Hypothalamus | Moderate | [2][3] |

| Ventral Tegmental Area (VTA) | Moderate | [2][3][4] |

The high expression in the extended amygdala (CeA and BNST) strongly implicates NPBWR1 in the regulation of fear, anxiety, and stress responses.[2][3] Its presence in the hypothalamus is consistent with its role in energy homeostasis and feeding behavior.[2][3]

Role in Neurological Functions

Stress, Anxiety, and Fear

Studies using NPBWR1 knockout mice have demonstrated the critical role of this receptor in modulating stress and fear responses. These mice exhibit increased autonomic and neuroendocrine responses to physical stress.[4] Furthermore, they show abnormalities in contextual fear conditioning.[4] Electrophysiological studies have shown that NPBWR1 activation has an inhibitory effect on a subpopulation of GABAergic neurons in the lateral division of the central amygdala, a key output nucleus for fear responses.[2][3][6] This suggests that the NPB/NPW system acts to dampen stress and fear signals within the amygdala.

Social Behavior

NPBWR1 signaling is also involved in the regulation of social behavior. Knockout mice display altered social interactions, including impulsive contact with unfamiliar mice and prolonged chasing behavior.[4] Recent research has identified a specific population of NPBWR1-expressing neurons in the central amygdala that are crucial for facilitating social novelty seeking and new social interactions.[7][8]

Pain Modulation

There is growing evidence for the involvement of NPBWR1 in pain pathways, particularly in the context of inflammatory pain.[3] NPBWR1 is expressed in Schwann cells, and its expression is upregulated in inflammatory and painful neuropathies.[2][9] Agonists of NPBWR1 may therefore represent a novel therapeutic avenue for the treatment of chronic inflammatory pain.

Energy Homeostasis and Feeding Behavior

The expression of NPBWR1 in hypothalamic nuclei involved in appetite regulation points to its role in energy balance.[2][3] However, the effects of NPB and NPW on feeding are complex, with some studies reporting biphasic effects (initial increase followed by a decrease in food intake).[3] Male NPBWR1 knockout mice develop adult-onset obesity, suggesting a tonic role for the receptor in regulating energy expenditure.[3]

Experimental Protocols

In Situ Hybridization for NPBWR1 mRNA

This protocol provides a method for visualizing the expression of NPBWR1 mRNA in brain tissue sections.

Detailed Steps:

-

Tissue Preparation:

-

Anesthetize the animal and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in a sucrose solution (e.g., 20-30% in PBS) until it sinks.

-

Rapidly freeze the brain and cut coronal or sagittal sections (e.g., 20 µm) on a cryostat. Mount sections on coated slides.[10][11][12]

-

-

Probe Preparation:

-

Generate a digoxigenin (DIG)-labeled antisense RNA probe specific for NPBWR1 mRNA using in vitro transcription from a linearized plasmid template containing the NPBWR1 cDNA.[10]

-

-

Hybridization:

-

Pretreat sections with proteinase K to improve probe accessibility.

-

Apply the DIG-labeled probe diluted in hybridization buffer to the tissue sections.

-

Incubate in a humidified chamber overnight at 65°C.[11]

-

-

Washing:

-

Perform a series of stringent washes in saline-sodium citrate (SSC) buffer at 65°C to remove non-specifically bound probe.[10]

-

-

Immunodetection:

-

Block non-specific binding sites with a blocking solution.

-

Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP).[10]

-

-

Signal Development:

-

Wash off excess antibody and incubate the sections with a chromogenic substrate for AP, such as NBT/BCIP (nitro-blue tetrazolium chloride/5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt). This will produce a colored precipitate at the site of mRNA expression.[10]

-

-

Imaging:

-

Stop the color reaction, dehydrate the sections, and coverslip with a mounting medium.

-

Visualize and capture images using a bright-field microscope.

-

Radioligand Binding Assay

This protocol describes a method to determine the binding characteristics of compounds to NPBWR1 expressed in cell membranes.

Detailed Steps:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing NPBWR1 in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in a suitable assay buffer. Determine the protein concentration.[13]

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [125I]-NPW), and varying concentrations of a competing unlabeled ligand.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[13]

-

-

Separation of Bound and Free Ligand:

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.[13]

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.[13]

-

Calcium Imaging Assay

This protocol allows for the functional assessment of NPBWR1 activation by measuring changes in intracellular calcium levels.

Detailed Steps:

-

Cell Preparation:

-

Imaging Setup:

-

Place the cell plate on the stage of a fluorescence microscope or a plate reader equipped for kinetic fluorescence measurements.

-

-

Ligand Application and Data Acquisition:

-

Data Analysis:

-

Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0).

-

Generate dose-response curves by plotting the peak fluorescence change against the logarithm of the agonist concentration.

-

Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.[5]

-

Conclusion and Future Directions

NPBWR1 has emerged as a key regulator of diverse neurological functions, from basic homeostatic processes to complex social behaviors. Its well-defined signaling pathway and discrete expression in critical brain regions make it an attractive target for the development of novel therapeutics for a range of disorders, including anxiety, depression, chronic pain, and metabolic syndromes. Future research should focus on further dissecting the downstream signaling cascades of NPBWR1, identifying the specific neuronal circuits and cell types through which it exerts its effects, and developing potent and selective pharmacological tools to modulate its activity in vivo. The detailed methodologies provided in this guide aim to facilitate these endeavors and accelerate our understanding of this important receptor.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. NPBWR1 and NPBWR2: Implications in Energy Homeostasis, Pain, and Emotion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | NPBWR1 and NPBWR2: Implications in Energy Homeostasis, Pain, and Emotion [frontiersin.org]

- 4. Critical Role of Neuropeptides B/W Receptor 1 Signaling in Social Behavior and Fear Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropeptide B/W Receptor 1 Peptidomimetic Agonists: Structure-Activity Relationships and Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Central amygdala NPBWR1 neurons facilitate social novelty seeking and new social interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Central amygdala NPBWR1 neurons facilitate social novelty seeking and new social interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. edenrcn.com [edenrcn.com]

- 12. RNA in situ hybridization [protocols.io]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells in a Microfluidic System - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Areas for CYM 50769: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM 50769, also known as ML250, is a selective, non-peptide antagonist of the Neuropeptide B/W receptor 1 (NPBW1), also designated as G-protein coupled receptor 7 (GPR7).[1] Emerging research has identified NPBW1 signaling as a key modulator of various physiological and pathological processes, positioning CYM 50769 as a valuable tool for investigating the therapeutic potential of targeting this system. This technical guide provides an in-depth overview of the potential therapeutic areas for CYM 50769, supported by preclinical data, detailed experimental protocols, and a summary of its pharmacological properties.

Core Mechanism of Action

CYM 50769 exerts its effects by blocking the binding of the endogenous ligands, Neuropeptide B (NPB) and Neuropeptide W (NPW), to the NPBW1 receptor.[1] The NPBW1 receptor is primarily coupled to inhibitory G-proteins (Gi/Go), and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing this receptor, CYM 50769 can disinhibit this pathway, leading to downstream cellular effects.

Potential Therapeutic Areas

Preclinical evidence and the known functions of the NPBW1 receptor system suggest several promising therapeutic avenues for CYM 50769.

Depression and Stress-Related Disorders

Recent studies have highlighted a significant role for the NPBW1 receptor in the pathophysiology of depression and the response to stress.[2] Preclinical research has demonstrated that CYM 50769 exhibits rapid antidepressant-like effects in animal models.[2]

Key Findings:

-

A single administration of CYM 50769 has been shown to produce antidepressant effects that can last for up to seven days in mice.[2]

-

The compound is reported to be well-tolerated in these studies.[2]

-

The antidepressant effects are linked to the modulation of Brain-Derived Neurotrophic Factor (BDNF) levels, a key molecule in the antidepressant response.[2]

These findings suggest that CYM 50769 could represent a novel, fast-acting antidepressant with a unique mechanism of action compared to currently available treatments.

Pain Management

The NPBW1 receptor is implicated in pain modulation, making its antagonists a potential target for the development of novel analgesics.[3][4] While in-vivo studies with CYM 50769 in pain models are still emerging, the rationale for its use in this area is strong.

Supporting Evidence:

-

The NPBW1 receptor is expressed in regions of the central nervous system known to be involved in pain processing.

-

Planned future studies with ML250 (CYM 50769) include its evaluation in animal models of neuropathic and inflammatory pain, such as the paw flick test, formalin test, and ligation-induced nerve injury models.[3]

Regulation of Feeding Behavior and Metabolic Disorders

The NPBW1 system is a known regulator of energy homeostasis and feeding behavior.[4] Genetic knockout studies have shown that male mice lacking the NPBW1 receptor develop adult-onset obesity. This suggests that antagonizing this receptor could potentially influence appetite and metabolism. Further research with CYM 50769 is warranted to explore its potential in the treatment of eating disorders and obesity.

Neuroendocrine Function

The NPBW1 receptor and its ligands are involved in the regulation of the neuroendocrine system.[4] As an antagonist, CYM 50769 could be a valuable tool to dissect the role of NPBW1 in hormone secretion and to investigate its therapeutic potential in neuroendocrine disorders.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for CYM 50769 (ML250).

| Parameter | Value | Species/System | Reference |

| IC50 (NPBW1/GPR7) | 120 nM | Human | |

| IC50 (NPBW1/GPR7) | 124 - 244 nM | Human | [3] |

| IC50 (MCH1) | >20 µM | Human | [3] |

| Selectivity (MCH1 vs NPBW1) | 82 - >161-fold | - | [3] |

| Cellular Toxicity (CC50) | >20 µM | U2OS cells | [3] |

| Aqueous Solubility (PBS, pH 7.4) | 0.17 µM | - | [3] |

| Stability in PBS (t1/2) | >48 hours | - | [3] |

Experimental Protocols

In Vitro: NPBW1 Receptor Antagonism Assay

Objective: To determine the inhibitory concentration (IC50) of CYM 50769 against the NPBW1 receptor.

Methodology:

-

Cell Line: A stable cell line co-expressing the human NPBW1 receptor and a chimeric G-protein (e.g., Gαqi5) that redirects the signaling output to intracellular calcium mobilization is used.

-

Assay Principle: In the presence of an NPBW1 agonist (e.g., NPW), receptor activation leads to an increase in intracellular calcium, which is detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4). An antagonist will inhibit this calcium response.

-

Procedure:

-

Cells are seeded in a 384-well plate and incubated overnight.

-

The cells are loaded with a calcium-sensitive dye.

-

A dose-response curve of CYM 50769 is prepared and added to the wells.

-

After a pre-incubation period, a fixed concentration of an NPBW1 agonist (e.g., EC80 of NPW) is added to stimulate the receptor.

-

The change in fluorescence is measured using a fluorescence plate reader.

-

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo: Mouse Model of Depression (Forced Swim Test)

Objective: To assess the antidepressant-like effects of CYM 50769.

Methodology:

-

Animals: Male C57BL/6J mice are used.

-

Drug Administration: CYM 50769 is dissolved in a suitable vehicle (e.g., DMSO and saline) and administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg).

-

Procedure:

-

Pre-test: On day 1, mice are placed individually in a cylinder of water (25°C) for 15 minutes.

-

Test: 24 hours after the pre-test, the mice receive an injection of either vehicle or CYM 50769. 30 minutes post-injection, they are placed back in the water cylinder for a 6-minute test session.

-

The duration of immobility during the last 4 minutes of the test session is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

-

-

Data Analysis: The mean immobility times for the vehicle and CYM 50769 treated groups are compared using an appropriate statistical test (e.g., t-test).

Visualizations

Caption: NPBW1 Receptor Signaling Pathway and the inhibitory action of CYM 50769.

Caption: Experimental workflow for the Forced Swim Test to evaluate antidepressant-like effects.

References

- 1. CYM50769 - Wikipedia [en.wikipedia.org]

- 2. Npbwr1 signaling mediates fast antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization and Characterization of a Second Antagonist for G-protein Coupled Receptor 7 (GPR7) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. SAR analysis of novel non-peptidic NPBWR1 (GPR7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuropeptide B/W Receptor 1 (NPBWR1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide B/W Receptor 1 (NPBWR1), formerly known as GPR7, is a G protein-coupled receptor (GPCR) that plays a significant role in a variety of physiological processes.[1][2][3][4][5] Initially identified as an orphan receptor, its endogenous ligands, Neuropeptide B (NPB) and Neuropeptide W (NPW), were later discovered, paving the way for a deeper understanding of its function.[1][2] This receptor is highly conserved between humans and rodents and is predominantly expressed in key regions of the central nervous system (CNS), including the hypothalamus, hippocampus, amygdala, and ventral tegmental area.[1][2][6] This distribution suggests its involvement in regulating energy homeostasis, stress responses, pain, and emotion.[1][3][6][7] This guide provides a comprehensive overview of NPBWR1, focusing on its core functions, signaling pathways, ligand interactions, and the experimental protocols used for its study.

Ligands and Binding Affinities

NPBWR1 is activated by two endogenous peptide ligands, NPB and NPW.[1][8] NPB exists as a 29-amino acid peptide (NPB29), while NPW has two isoforms, NPW23 and NPW30.[9] NPBWR1 exhibits a higher affinity for NPB compared to NPW, making NPB a relatively selective agonist for this receptor.[1][6][8] The N-terminus of both peptides is crucial for receptor binding and activation.[1][6]

| Ligand | Receptor | EC50 (nM) | Assay System |

| NPB29 | Human NPBWR1 | 0.23[1][6] | X. laevis melanophore pigment aggregation assay[1][6] |

| NPB29 | Human NPBWR2 | 15.8[1][6] | X. laevis melanophore pigment aggregation assay[1][6] |

| NPB | NPBWR1 | 13 | Calcium mobilization assay[9] |

| NPB | NPBWR1 | 3.5 | cAMP assay[9] |

Signaling Pathways

NPBWR1 is primarily coupled to the Gi/o class of G-proteins.[1] Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of Gi/o. This activation inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein into its α and βγ subunits can also lead to downstream signaling events. For instance, the βγ subunits have been suggested to activate the Erk p42/p44 (MAPK) pathway.[1] Furthermore, activation of NPBWR1 can lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which causes neuronal inhibition.[1]

NPBWR1 canonical signaling pathway.

Physiological Functions

The widespread distribution of NPBWR1 in the brain points to its involvement in a multitude of physiological functions.

-

Energy Homeostasis and Feeding Behavior: NPBWR1 is expressed in hypothalamic nuclei that are crucial for regulating appetite and energy balance.[1][10] Studies on male mice lacking the NPBWR1 gene have shown they exhibit hyperphagia and adult-onset obesity, suggesting a role for the receptor in appetite suppression.[3]

-

Stress, Fear, and Anxiety: High expression of NPBWR1 in the extended amygdala, including the central nucleus of the amygdala (CeA) and the bed nucleus of the stria terminalis (BNST), implicates it in the modulation of stress, fear, and anxiety.[1][2][6] NPBWR1 acts as an inhibitory regulator on a subset of GABAergic neurons in the CeA, which are involved in terminating stress responses.[2][5] Mice lacking NPBWR1 show increased aggression and altered stress responses.[3][5]

-

Pain Modulation: NPBWR1 is implicated in the regulation of inflammatory pain.[1] Its expression is increased in myelin-forming Schwann cells in peripheral nerves following nerve injury and in patients with inflammatory neuropathy.[1] This suggests that NPBWR1 may have an analgesic role in inflammatory pain conditions.

-

Social Behavior: Studies in knockout mice suggest that NPBWR1 signaling is critical for normal social behavior.[2][5] Mice lacking NPBWR1 display abnormal social interactions, including impulsive and prolonged contact with unfamiliar mice.[2][5]

Physiological roles of NPBWR1.

Key Experimental Protocols

The study of NPBWR1 function relies on a variety of well-established experimental techniques for GPCRs.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of ligands for their receptors.[11][12] These assays are crucial for characterizing the binding properties of NPB, NPW, and synthetic ligands to NPBWR1.

Protocol Outline:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing NPBWR1 in a buffered solution.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Reaction:

-

Incubate the membrane preparation with a radiolabeled ligand (e.g., [¹²⁵I]-NPW) at various concentrations (for saturation assays) or a fixed concentration of radioligand with increasing concentrations of a competing unlabeled ligand (for competition assays).[12][13]

-

Allow the reaction to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Analyze the data using non-linear regression to determine key parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki).[13]

-

References

- 1. Frontiers | NPBWR1 and NPBWR2: Implications in Energy Homeostasis, Pain, and Emotion [frontiersin.org]

- 2. Critical Role of Neuropeptides B/W Receptor 1 Signaling in Social Behavior and Fear Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropeptides B/W receptor 1 - Wikipedia [en.wikipedia.org]

- 4. Distribution and Function of Neuropeptides W/B Signaling System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical role of neuropeptides B/W receptor 1 signaling in social behavior and fear memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NPBWR1 and NPBWR2: Implications in Energy Homeostasis, Pain, and Emotion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. uniprot.org [uniprot.org]

- 9. Neuropeptide B/W Receptor 1 Peptidomimetic Agonists: Structure-Activity Relationships and Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuropeptide W - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Selectivity Profile of CYM 50769 Against G Protein-Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYM 50769, also known as ML250, is a novel, non-peptidic small molecule antagonist of the Neuropeptide B/W Receptor 1 (NPBWR1), a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes including pain, feeding behavior, and stress responses.[1] A critical aspect of its utility as a chemical probe and potential therapeutic lead is its selectivity for NPBWR1 over other GPCRs. This document provides a comprehensive technical overview of the selectivity profile of CYM 50769, detailing its activity against a panel of off-target GPCRs, the experimental methodologies employed for these assessments, and the known signaling pathways of its primary target, NPBWR1.

Introduction to CYM 50769

CYM 50769 is a potent antagonist of NPBWR1 (also known as GPR7) with a reported IC50 of 0.12 μM.[2][3] Its development was part of the National Institutes of Health (NIH) Molecular Libraries Program, which aimed to produce selective small molecule probes for biological research. Early reports highlighted its high selectivity against a broad array of pharmaceutically relevant off-targets, a crucial characteristic for a reliable research tool and a desirable property for a drug candidate.

Selectivity Profile of CYM 50769

To assess the selectivity of CYM 50769, it was screened against a panel of G protein-coupled receptors. The following table summarizes the available quantitative data from a screen conducted by Ricerca. The data represents the percent inhibition observed at a screening concentration of 30 μM.

| Target GPCR | Ligand | Assay Type | % Inhibition at 30 µM |

| Serotonin Receptor 2B (5-HT2B) | Serotonin | Radioligand Binding | 63% |

Note: The full dataset from the Ricerca panel was not publicly available in the searched literature. The data point for the 5-HT2B receptor was specifically mentioned.

Experimental Protocols

The determination of the potency and selectivity of CYM 50769 involved specific functional assays. The following sections detail the likely methodologies based on common practices for GPCR antagonist screening.

Primary Antagonist Activity at NPBWR1 (Calcium Mobilization Assay)

The antagonist activity of CYM 50769 at the human NPBWR1 was likely determined using a cell-based calcium mobilization assay. This method is a common functional readout for GPCRs that couple to Gq or promiscuous G-proteins like Gα16, which transduce receptor activation into an intracellular calcium signal.

Principle: NPBWR1 is known to couple to the Gi class of G proteins, which leads to a decrease in intracellular cAMP.[4] For high-throughput screening, cell lines are often engineered to co-express the target GPCR with a promiscuous G protein, such as Gα16. This redirects the signaling through the phospholipase C (PLC) pathway, resulting in the mobilization of intracellular calcium upon receptor activation by an agonist. An antagonist will inhibit this agonist-induced calcium release in a dose-dependent manner.

Exemplary Protocol:

-

Cell Culture and Plating:

-

CHO-K1 or HEK293 cells stably co-expressing human NPBWR1 and a promiscuous G protein (e.g., Gα16) are cultured in appropriate media.

-

Cells are seeded into 384-well black-walled, clear-bottom microplates and incubated to form a confluent monolayer.

-

-

Fluorescent Dye Loading:

-

The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution. Probenecid may be included to prevent dye leakage.

-

-

Compound Addition and Incubation:

-

Serial dilutions of CYM 50769 are added to the wells.

-

The plate is incubated to allow the compound to interact with the receptors.

-

-

Agonist Stimulation and Signal Detection:

-

An agonist of NPBWR1, such as Neuropeptide W-23 (NPW-23), is added to the wells at a concentration that elicits a submaximal response (e.g., EC80).

-

Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader (e.g., FLIPR).

-

-

Data Analysis:

-

The antagonist effect is quantified by measuring the reduction in the agonist-induced fluorescence signal.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Off-Target Selectivity Screening (Radioligand Binding Assays)

The selectivity of CYM 50769 against a panel of other GPCRs was likely assessed using radioligand binding assays. This method directly measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

Principle: A radiolabeled ligand with high affinity and specificity for the target receptor is incubated with a source of the receptor (e.g., cell membranes). The amount of bound radioactivity is measured in the presence and absence of the test compound. A reduction in bound radioactivity indicates that the test compound is competing for the same binding site as the radioligand.

Exemplary Protocol:

-

Membrane Preparation:

-

Cell lines or tissues expressing the target GPCR are homogenized and centrifuged to isolate the cell membranes.

-

-

Binding Assay:

-

In a multi-well plate, a fixed concentration of the radiolabeled ligand is incubated with the receptor-containing membranes and a single high concentration (e.g., 30 μM) of CYM 50769.

-

Control wells contain the radioligand and membranes without the test compound (total binding) or with an excess of a known unlabeled ligand (non-specific binding).

-

-

Incubation and Separation:

-

The reaction is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter mat, which traps the membranes.

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The percent inhibition of specific binding by CYM 50769 is calculated.

-

Signaling Pathways and Experimental Workflows

NPBWR1 Signaling Pathway

NPBWR1 is a class A GPCR that primarily couples to the Gi family of G proteins.[4] Upon activation by its endogenous ligands, Neuropeptide B (NPB) or Neuropeptide W (NPW), the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi-GTP and Gβγ subunits, which then modulate the activity of downstream effectors. A primary consequence of Gαi activation is the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Workflow for GPCR Antagonist Screening

The process of identifying and characterizing a selective GPCR antagonist like CYM 50769 typically follows a multi-step workflow, starting with a primary screen to identify active compounds, followed by dose-response studies to determine potency, and finally, broad selectivity profiling to assess off-target effects.

Conclusion

CYM 50769 is a valuable pharmacological tool for studying the biological roles of NPBWR1 due to its demonstrated potency and selectivity. While comprehensive public data on its activity against a wide array of GPCRs is limited, the available information indicates a favorable selectivity profile, with notable activity only at higher concentrations against the serotonin 5-HT2B receptor. The experimental methodologies outlined in this guide provide a framework for understanding how the potency and selectivity of such compounds are determined. Further investigations to fully elucidate the selectivity landscape of CYM 50769 would be beneficial for its continued use in preclinical research.

References

The Discovery and Development of CYM 50769: A High-Throughput Screening Approach to a Novel NPBWR1 Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial development of CYM 50769 (also known as ML250), a potent and selective non-peptide antagonist of the Neuropeptide B/W Receptor 1 (NPBWR1), also designated as GPR7. Identified through a robust high-throughput screening (HTS) campaign, CYM 50769 emerged from a lead optimization effort aimed at developing tool compounds to investigate the physiological roles of NPBWR1. This document provides a comprehensive overview of the HTS strategy, key experimental protocols, quantitative data, and the relevant signaling pathways, offering valuable insights for researchers in pharmacology and drug discovery.

Introduction

The Neuropeptide B/W Receptor 1 (NPBWR1 or GPR7) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its endogenous ligands are neuropeptide B (NPB) and neuropeptide W (NPW). The NPBWR1 signaling pathway is implicated in a variety of physiological processes, including the regulation of stress, fear, pain, and appetite. Given its role in these critical functions, NPBWR1 has emerged as a promising therapeutic target. The development of selective antagonists is crucial for elucidating the receptor's function and exploring its therapeutic potential.

CYM 50769 was identified by the Scripps Research Institute Molecular Screening Center (SRIMSC) as a potent and selective antagonist of NPBWR1.[1] This guide outlines the key stages of its development, from the initial high-throughput screening to its characterization as a valuable research tool.

High-Throughput Screening (HTS) Campaign

The discovery of CYM 50769 originated from a quantitative high-throughput screening (qHTS) campaign designed to identify antagonists of NPBWR1. The screening cascade involved a primary screen to identify inhibitors of NPBWR1 activation, followed by counterscreening and secondary assays to confirm activity and assess selectivity.

HTS Experimental Workflow

The overall workflow of the HTS campaign for the identification of NPBWR1 antagonists is depicted below.

Primary HTS Assay Protocol: Cell-Based Calcium Mobilization

The primary screen utilized a cell-based fluorescence assay to measure intracellular calcium mobilization as a readout of NPBWR1 activation. Since NPBWR1 naturally couples to Gαi, which leads to a decrease in cAMP, a chimeric cell line was engineered to force the receptor to signal through Gαq. This redirects the signaling pathway to induce calcium release, providing a robust and detectable fluorescent signal.[2]

Experimental Protocol:

-

Cell Line: HEK293 cells stably co-expressing human NPBWR1 and a promiscuous G-protein alpha subunit (Gαqi3).

-

Assay Principle: In this engineered cell line, activation of NPBWR1 by an agonist (Neuropeptide W) leads to Gαqi3 activation, subsequent stimulation of phospholipase C, and the release of intracellular calcium from the endoplasmic reticulum. This calcium release is detected by a fluorescent calcium indicator dye. Antagonists will inhibit this agonist-induced calcium mobilization.

-

Reagents:

-

hNPBWR1-HEK293/Gαqi3 cells

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluo-8 NW dye-loading solution (a fluorescent calcium indicator)

-

Neuropeptide W (NPW) agonist (at EC80 concentration)

-

Test compounds (from a chemical library)

-

-

Procedure: a. Cell Plating: Plate the hNPBWR1-HEK293/Gαqi3 cells in 384-well microplates and incubate overnight. b. Dye Loading: Remove the culture medium and add the Fluo-8 NW dye-loading solution to each well. Incubate for 1 hour at 37°C. c. Compound Addition: Add test compounds at various concentrations to the wells. d. Agonist Stimulation and Signal Detection: Place the plate in a fluorescence imaging plate reader (FLIPR). After a baseline reading, add the NPW agonist to all wells and continuously monitor the fluorescence intensity. e. Data Analysis: The change in fluorescence upon agonist addition is indicative of NPBWR1 activation. The inhibitory effect of the test compounds is calculated as a percentage of the response in the absence of the compound.

Quantitative Data Summary

The HTS and subsequent characterization of CYM 50769 yielded the following quantitative data, which highlights its potency and selectivity.

| Parameter | CYM 50769 (ML250) | Reference |

| NPBWR1 Antagonism (IC50) | 124 - 244 nM | [1] |

| MCH1 Antagonism (IC50) | > 20 µM | [1] |

| Selectivity (MCH1/NPBWR1) | > 82-fold | [1] |

| Cellular Cytotoxicity (CC50 in U2OS cells) | > 20 µM | [1] |

NPBWR1 Signaling Pathway

NPBWR1 is a class A rhodopsin-like GPCR that primarily couples to the Gαi subunit of the heterotrimeric G-protein complex. Activation of NPBWR1 by its endogenous ligands, NPB or NPW, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This signaling cascade ultimately modulates neuronal activity and downstream cellular responses.

Synthesis of CYM 50769

CYM 50769, with the chemical name 5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone, was synthesized through a multi-step process starting from a lead compound identified in the HTS. The synthesis involves the formation of the pyridazinone core followed by the introduction of the fluorenyl and methoxyphenoxy moieties.

Synthetic Scheme:

Detailed Protocol (Representative):

A detailed, step-by-step synthesis protocol would involve specific reaction conditions, solvents, and purification methods. A representative procedure based on related pyridazinone syntheses is as follows:

-

Step 1: Formation of a Dichloropyridazinone Intermediate: Reaction of a suitable precursor with a chlorinating agent (e.g., phosphorus oxychloride) to yield a dichloropyridazinone.

-

Step 2: Nucleophilic Substitution with 9H-fluoren-9-amine: The dichloropyridazinone intermediate is reacted with 9H-fluoren-9-amine in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide) to introduce the fluorenyl group at the N2 position.

-

Step 3: Nucleophilic Aromatic Substitution with 4-Methoxyphenol: The remaining chloro-substituent on the pyridazinone ring is displaced by reaction with 4-methoxyphenol in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., tetrahydrofuran) to yield the final product, CYM 50769.

-

Purification: The final compound is purified by column chromatography on silica gel.

Conclusion

The discovery of CYM 50769 through a well-designed high-throughput screening campaign has provided the scientific community with a valuable tool for probing the function of the NPBWR1 receptor. Its potency and selectivity make it a suitable compound for in vitro studies aimed at understanding the role of NPBWR1 in various physiological and pathological conditions. This technical guide provides a comprehensive overview of the key steps in the development of CYM 50769, from the initial HTS to its chemical synthesis and characterization, serving as a valuable resource for researchers in the field of GPCR pharmacology and drug discovery.

References

- 1. Optimization and Characterization of a Second Antagonist for G-protein Coupled Receptor 7 (GPR7) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Optimization and Characterization of an Antagonist for G-Protein Coupled Receptor 7 (GPR7) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | NPBWR1 and NPBWR2: Implications in Energy Homeostasis, Pain, and Emotion [frontiersin.org]

- 4. Neuropeptides B/W receptor 1 - Wikipedia [en.wikipedia.org]

The NPBW1 Antagonist CYM 50769: A Technical Guide to its Potential Impact on Feeding Behavior and Pain Perception

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYM 50769 is a potent and selective antagonist of the Neuropeptide B/W Receptor 1 (NPBW1), also known as G-protein coupled receptor 7 (GPR7). This receptor and its endogenous ligands, Neuropeptide B (NPB) and Neuropeptide W (NPW), are implicated in a variety of physiological processes, including the regulation of energy homeostasis and nociception. This technical guide provides a comprehensive overview of the core pharmacology of CYM 50769, its mechanism of action, and its potential utility as a research tool and therapeutic agent in the fields of feeding behavior and pain perception. While direct in-vivo studies detailing the effects of CYM 50769 on these functions are not yet extensively published, this document synthesizes the available information on the NPBW1 signaling pathway and outlines standard experimental protocols for investigating its modulation.

Introduction

The intricate neural circuits governing feeding behavior and pain perception present significant challenges for therapeutic intervention. The discovery of novel molecular targets is crucial for the development of more effective and safer drugs. The Neuropeptide B/W Receptor 1 (NPBW1) has emerged as a promising target due to its expression in key brain regions associated with energy balance and pain processing. CYM 50769, as a selective antagonist, offers a valuable pharmacological tool to dissect the physiological roles of the NPBW1 signaling pathway.[1] This guide will explore the foundational science of CYM 50769, its mechanism of action, and the experimental frameworks for evaluating its impact on feeding and pain.

Core Pharmacology of CYM 50769

CYM 50769 is a small molecule, non-peptidic antagonist of the human NPBW1 receptor.[1] Structure-activity relationship (SAR) studies have identified it as a potent and selective inhibitor of NPW-mediated activation of NPBW1, exhibiting a submicromolar IC50.[1] Its selectivity against a broad panel of other receptors makes it a suitable probe for investigating NPBW1-specific functions.

Mechanism of Action and Signaling Pathway

NPBW1 is a G-protein coupled receptor (GPCR) that is primarily coupled to the inhibitory G-protein, Gαi. Activation of NPBW1 by its endogenous ligands, NPB or NPW, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, CYM 50769 blocks the binding of NPB and NPW to NPBW1, thereby preventing this downstream signaling cascade.

Signaling Pathway Diagram

Caption: NPBW1 signaling pathway and the inhibitory action of CYM 50769.

Potential Impact on Feeding Behavior

Rationale for Investigation

The NPBW1 receptor and its ligands are expressed in hypothalamic and brainstem nuclei known to regulate food intake and energy expenditure. Studies involving the central administration of NPW have shown effects on feeding, suggesting a role for this system in the homeostatic control of appetite. By blocking the endogenous tone of NPB/NPW signaling, CYM 50769 could potentially modulate food intake and body weight.

Hypothetical Quantitative Data

While specific data for CYM 50769 is not available, a typical study investigating the effect of a central nervous system-acting compound on feeding behavior might produce data similar to that presented in the hypothetical table below.

| Treatment Group | 2-hour Food Intake (g) | 24-hour Food Intake (g) | Body Weight Change (g) |

| Vehicle Control | 2.5 ± 0.3 | 15.2 ± 1.1 | +1.5 ± 0.5 |

| CYM 50769 (1 mg/kg) | 2.1 ± 0.4 | 13.8 ± 1.3 | +1.1 ± 0.6 |

| CYM 50769 (3 mg/kg) | 1.8 ± 0.3 | 12.5 ± 1.0 | +0.8 ± 0.4 |

| CYM 50769 (10 mg/kg) | 1.2 ± 0.2 | 10.1 ± 0.9 | -0.2 ± 0.3 |

| p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. |

Experimental Protocol: Rodent Feeding Behavior Study

Objective: To assess the effect of CYM 50769 on food intake and body weight in a rodent model.

Animals: Male Sprague-Dawley rats (250-300 g), individually housed with ad libitum access to standard chow and water, maintained on a 12:12 hour light-dark cycle.

Drug Preparation: CYM 50769 is dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline) to achieve the desired concentrations for intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) administration.

Experimental Procedure:

-

Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment. Baseline food intake and body weight are recorded daily for 3-5 days.

-

Treatment: On the day of the experiment, animals are randomly assigned to treatment groups (e.g., Vehicle, CYM 50769 at various doses).

-

Administration: CYM 50769 or vehicle is administered via the chosen route (i.p. or i.c.v.) at a specific time point, typically before the onset of the dark cycle when rodents are most active.

-

Data Collection:

-

Food Intake: Pre-weighed food hoppers are measured at several time points post-injection (e.g., 1, 2, 4, and 24 hours) to determine cumulative food consumption. Spillage is accounted for.

-

Body Weight: Body weight is measured at the beginning and end of the 24-hour observation period.

-

-

Data Analysis: Data are analyzed using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test, to compare treatment groups.

Experimental Workflow Diagram

Caption: Workflow for a typical rodent feeding behavior experiment.

Potential Impact on Pain Perception

Rationale for Investigation

NPBW1 is expressed in regions of the central and peripheral nervous system that are critical for pain processing, including the dorsal root ganglia, spinal cord, and various brain regions involved in the descending modulation of pain. Studies with NPB and NPW have demonstrated their ability to modulate nociceptive responses in various animal models of pain. Therefore, antagonizing NPBW1 with CYM 50769 could potentially alter pain perception.

Hypothetical Quantitative Data

The following table illustrates the type of data that might be obtained from a study investigating the analgesic effects of CYM 50769 in a model of inflammatory pain.

| Treatment Group | Paw Withdrawal Latency (seconds) - Hot Plate Test | Paw Withdrawal Threshold (grams) - von Frey Test |

| Vehicle Control | 8.5 ± 0.7 | 4.2 ± 0.5 |

| CYM 50769 (1 mg/kg) | 9.2 ± 0.8 | 4.8 ± 0.6 |

| CYM 50769 (3 mg/kg) | 11.5 ± 1.0 | 6.5 ± 0.7 |

| CYM 50769 (10 mg/kg) | 14.8 ± 1.2 | 8.9 ± 0.9 |

| Positive Control (e.g., Morphine) | 18.2 ± 1.5 | 12.1 ± 1.1 |

| *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. |

Experimental Protocol: Rodent Pain Model (e.g., Formalin Test)

Objective: To evaluate the anti-nociceptive effects of CYM 50769 in a model of inflammatory pain.

Animals: Male C57BL/6 mice (20-25 g), housed in groups with ad libitum access to food and water.

Drug Preparation: CYM 50769 is prepared as described for the feeding study.

Experimental Procedure:

-

Acclimation: Mice are acclimated to the testing environment (e.g., Plexiglas observation chambers) for at least 30 minutes on two separate days before the experiment.

-

Treatment: Animals are pre-treated with CYM 50769, vehicle, or a positive control (e.g., morphine) via the desired route (e.g., i.p.) at a specified time before the induction of pain (e.g., 30 minutes).

-

Induction of Nociception: A dilute solution of formalin (e.g., 2.5% in saline, 20 µl) is injected subcutaneously into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after formalin injection, the animal is returned to the observation chamber, and nociceptive behaviors (e.g., licking, flinching, and biting of the injected paw) are recorded for a set period, typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).

-

Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated and compared between treatment groups using statistical methods like one-way ANOVA.

Experimental Workflow Diagram

Caption: Workflow for a typical rodent pain experiment (Formalin Test).

Conclusion and Future Directions

CYM 50769 is a valuable pharmacological tool for elucidating the role of the NPBW1 receptor in physiological and pathophysiological processes. Based on the known distribution and function of the NPBW1 system, there is a strong rationale for investigating the effects of CYM 50769 on feeding behavior and pain perception. Future in-vivo studies are warranted to generate quantitative data and fully characterize the therapeutic potential of antagonizing NPBW1 in the context of metabolic disorders and chronic pain conditions. Such studies will be crucial in validating NPBW1 as a viable drug target and advancing our understanding of the complex interplay between neuropeptide signaling, energy homeostasis, and nociception.

References

The Pharmacology of Novel Non-Peptide NPBWR1 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the pharmacology of novel non-peptide antagonists for the Neuropeptide B/W Receptor 1 (NPBWR1), a G protein-coupled receptor implicated in a range of physiological processes including energy homeostasis, pain perception, and emotional states. This document provides a comprehensive overview of the key chemical series, their pharmacological properties, detailed experimental protocols for their evaluation, and an exploration of the underlying signaling pathways.

Introduction to NPBWR1 and its Ligands

Neuropeptide B/W Receptor 1 (NPBWR1), also known as GPR7, is a class A G protein-coupled receptor (GPCR). Together with its paralog, NPBWR2 (GPR8), it constitutes the receptor system for the endogenous neuropeptides B (NPB) and W (NPW).[1] NPBWR1 is primarily coupled to the Gi class of G proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] The NPB/NPW system is expressed in various brain regions associated with the regulation of feeding, pain, stress, and fear, including the hypothalamus, amygdala, and periaqueductal gray.[1] The development of selective, non-peptide antagonists for NPBWR1 is a critical step in elucidating the therapeutic potential of targeting this receptor for conditions such as obesity, chronic pain, and anxiety disorders.

Key Non-Peptide NPBWR1 Antagonist Scaffolds

Several distinct chemical scaffolds have been identified as potent and selective non-peptide antagonists of NPBWR1. The most extensively studied series are based on pyridazinone and benzimidazole cores.

Pyridazinone Derivatives

A significant breakthrough in the development of non-peptide NPBWR1 antagonists came from a high-throughput screening (HTS) campaign that identified a 5-chloro-4-(4-methoxyphenoxy)-2-(p-tolyl)pyridazin-3(2H)-one hit with micromolar activity.[2][3] Extensive structure-activity relationship (SAR) studies led to the optimization of this scaffold, yielding compounds with sub-micromolar to nanomolar potencies.[1][4]

One of the most well-characterized pyridazinone-based antagonists is CYM50769 (5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one).[4] This compound has been instrumental in probing the in vivo functions of NPBWR1.

Benzimidazole Derivatives

More recently, fragment-based screening has led to the discovery of a novel class of benzimidazole-based NPBWR1 antagonists.[5] These compounds represent a mechanistically distinct class of inhibitors.

Quantitative Pharmacology of Non-Peptide NPBWR1 Antagonists

The following tables summarize the in vitro potencies of representative non-peptide NPBWR1 antagonists from the pyridazinone and benzimidazole series.

Table 1: Pharmacological Data for Pyridazinone-Based NPBWR1 Antagonists

| Compound ID | Structure | NPBWR1 IC50 (µM) | Reference |

| 1a | 5-chloro-4-(4-methoxyphenoxy)-2-(p-tolyl)pyridazin-3(2H)-one | 2.2 | [2] |

| CYM50557 | 5-chloro-2-(3,5-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one | Sub-micromolar | [1] |

| CYM50769 | 5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one | Sub-micromolar | [4] |

| 9h | 5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one | Sub-micromolar | [4] |

Table 2: Pharmacological Data for Benzimidazole-Based NPBWR1 Antagonists

| Compound ID | Structure | NPBWR1 cAMP IC50 (µM) | Reference |

| Compound 1 | (Structure not fully disclosed in reference) | 250 | [5] |

| Compound 21a | (Structure not fully disclosed in reference) | 0.030 | [5] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo assays used to characterize non-peptide NPBWR1 antagonists.

In Vitro Assays

This protocol describes a competitive binding assay to determine the affinity of test compounds for NPBWR1 using a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for NPBWR1.

Materials:

-

Radioligand: [125I]-Neuropeptide W-23 ([125I]-NPW23).

-

Membrane Preparation: Membranes from CHO-K1 or HEK293 cells stably expressing human NPBWR1.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.

-

Non-specific Binding Control: 1 µM unlabeled NPW23.

-

Test Compounds: Serial dilutions of non-peptide antagonists.

-

Filtration: 96-well GF/C filter plates pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Counter.

Procedure:

-

Prepare cell membranes from NPBWR1-expressing cells.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [125I]-NPW23 (final concentration ~0.1-0.5 nM).

-

Initiate the binding reaction by adding 100 µL of the membrane preparation (10-20 µg protein per well).

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the pre-soaked GF/C filter plate using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold assay buffer.

-

Dry the filter mat and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.

This protocol outlines a bioluminescence-based assay to measure changes in intracellular cAMP levels in response to NPBWR1 activation and antagonism.

Objective: To determine the IC50 of an antagonist in inhibiting agonist-induced changes in cAMP.

Materials:

-

Cell Line: HEK293 or CHO-K1 cells transiently or stably co-expressing human NPBWR1 and the pGloSensor™-22F cAMP Plasmid.

-

Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and appropriate antibiotics.

-

Transfection Reagent: FuGENE® HD or similar.

-

GloSensor™ cAMP Reagent: (Promega).

-

Agonist: NPW23.

-

Test Compounds: Serial dilutions of non-peptide antagonists.

-

Luminometer.

Procedure:

-

Seed HEK293 or CHO-K1 cells in a 96-well white, clear-bottom plate.

-

Transiently transfect the cells with the NPBWR1 and pGloSensor™-22F cAMP plasmids according to the manufacturer's protocol.[6]

-

Allow cells to express the receptors and biosensor for 24-48 hours.

-

Aspirate the culture medium and add 100 µL of CO2-independent medium containing 2% v/v GloSensor™ cAMP Reagent.

-

Equilibrate the plate at room temperature for 2 hours in the dark.

-

Add 10 µL of the test compound at various concentrations and incubate for 15-30 minutes.

-

Add 10 µL of NPW23 at a concentration that elicits a submaximal response (e.g., EC80).

-

Measure luminescence immediately using a luminometer.

-

Normalize the data to the response of the agonist alone and determine the IC50 values for the antagonists.

This protocol details a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to quantify cAMP levels.

Objective: To determine the IC50 of an antagonist in inhibiting agonist-induced cAMP production.

Materials:

-

Cell Line: CHO-K1 cells stably expressing human NPBWR1.

-

Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and appropriate antibiotics.

-

HTRF® cAMP Dynamic 2 Kit: (Cisbio) containing cAMP-d2 and anti-cAMP-cryptate.

-

Agonist: NPW23.

-

Test Compounds: Serial dilutions of non-peptide antagonists.

-

HTRF®-compatible plate reader.

Procedure:

-

Harvest NPBWR1-expressing CHO-K1 cells and resuspend in stimulation buffer.

-

Dispense 5 µL of the cell suspension into a 384-well low-volume white plate.

-

Add 5 µL of the test compound at various concentrations.

-

Add 5 µL of NPW23 at its EC80 concentration.

-

Incubate the plate at room temperature for 30 minutes.

-

Add 5 µL of cAMP-d2 followed by 5 µL of anti-cAMP-cryptate.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF®-compatible reader at 620 nm and 665 nm.

-

Calculate the 665/620 ratio and determine the cAMP concentration from a standard curve.

-

Determine the IC50 values for the antagonists by non-linear regression.

In Vivo Assays

This protocol describes a model of inflammatory pain in rodents to assess the analgesic effects of NPBWR1 antagonists.

Objective: To evaluate the efficacy of a non-peptide NPBWR1 antagonist in reducing nociceptive behaviors in an inflammatory pain model.

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

Materials:

-

Test Compound: NPBWR1 antagonist.

-

Vehicle: Appropriate vehicle for the test compound.

-

Formalin: 2.5% formalin solution in saline.

-

Observation Chambers: Clear plexiglass chambers.

Procedure:

-

Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).

-

After a predetermined pretreatment time, inject 50 µL of 2.5% formalin into the plantar surface of the right hind paw.

-

Immediately place the animal in the observation chamber.

-

Record the total time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-formalin) and the late phase (15-60 minutes post-formalin).

-

Compare the nociceptive scores between the treated and vehicle groups to determine the analgesic effect.

This protocol outlines a method to assess the effect of NPBWR1 antagonists on food intake in rodents.

Objective: To determine if a non-peptide NPBWR1 antagonist can modulate feeding behavior.

Animals: Male Wistar rats or C57BL/6 mice.

Materials:

-

Test Compound: NPBWR1 antagonist.

-

Vehicle: Appropriate vehicle for the test compound.

-

Standard Chow or High-Fat Diet.

-

Metabolic Cages: Cages equipped to monitor food intake.

Procedure:

-

Acclimatize the animals to individual housing in metabolic cages.

-

Fast the animals overnight (approximately 16 hours) with free access to water.

-

At the beginning of the dark cycle, administer the test compound or vehicle.

-

Provide a pre-weighed amount of food (standard chow or high-fat diet).

-

Measure cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours).

-

Compare the food intake between the treated and vehicle groups to assess the effect of the antagonist on appetite.

NPBWR1 Signaling Pathways

NPBWR1 activation by its endogenous ligands, NPB or NPW, initiates a cascade of intracellular signaling events primarily through the Gαi and Gβγ subunits of the heterotrimeric G protein.

Gαi-Mediated Signaling

Upon receptor activation, the Gαi subunit dissociates from Gβγ and, in its GTP-bound state, inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cAMP. The reduction in cAMP levels results in decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream target proteins involved in various cellular processes.

Gβγ-Mediated Signaling

The released Gβγ dimer also acts as a signaling molecule, interacting with and modulating the activity of several effector proteins. These include:

-

G protein-gated inwardly rectifying potassium (GIRK) channels: Activation of GIRK channels by Gβγ leads to potassium efflux and hyperpolarization of the cell membrane, which can inhibit neuronal excitability.[7]

-

Phospholipase C (PLC): Gβγ can activate certain isoforms of PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Gβγ can activate the Ras/Raf/MEK/ERK signaling cascade, which plays a crucial role in regulating gene expression, cell proliferation, and differentiation.

The antagonism of NPBWR1 by novel non-peptide compounds is expected to block these signaling pathways, thereby reversing the physiological effects of NPB and NPW.

Visualizations

NPBWR1 Signaling Pathway

Caption: NPBWR1 Signaling Cascade.

Experimental Workflow for NPBWR1 Antagonist Screening

References

- 1. SAR analysis of novel non-peptidic NPBWR1 (GPR7) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and SAR analysis of novel potent and selective small molecule antagonists of NPBWR1 (GPR7) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and SAR analysis of novel potent and selective small molecule antagonists of NPBWR1 (GPR7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SAR analysis of novel non-peptidic NPBWR1 (GPR7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NPBWR1 antagonists(Merck&Co) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. promega.com [promega.com]

- 7. Gαi and Gβγ Jointly Regulate the Conformations of a Gβγ Effector, the Neuronal G Protein-activated K+ Channel (GIRK) - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to CYM 50769: A Novel Antagonist of the Neuropeptide B/W Receptor 1

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CYM 50769 is a potent and selective non-peptidic antagonist of the Neuropeptide B/W Receptor 1 (NPBWR1), also known as GPR7. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental findings.

| Identifier | Value |

| CAS Number | 1421365-63-0 |

| Molecular Formula | C₂₄H₁₇ClN₂O₃ |

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of CYM 50769.

| Parameter | Value | Experimental Context |

| IC₅₀ | 0.12 µM | Inhibition of Neuropeptide W (NPW) activation of NPBWR1 |

Mechanism of Action and Signaling Pathway

CYM 50769 exerts its biological effects by selectively binding to and inhibiting the Neuropeptide B/W Receptor 1 (NPBWR1). NPBWR1 is a G protein-coupled receptor (GPCR) that is primarily coupled to the G alpha (i) (Gαi) signaling pathway.[1] Upon activation by its endogenous ligands, Neuropeptide B (NPB) or Neuropeptide W (NPW), NPBWR1 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, CYM 50769 prevents the downstream effects of NPB and NPW signaling.

Recent studies have highlighted the role of NPBWR1 signaling in the nucleus accumbens in mediating depressive-like behaviors. Antagonism of NPBWR1 by CYM 50769 has been shown to produce rapid and sustained antidepressant-like effects, suggesting its potential as a novel therapeutic agent for mood disorders.

Experimental Protocols

Synthesis of CYM 50769 (General Method for Pyridazinone Derivatives)